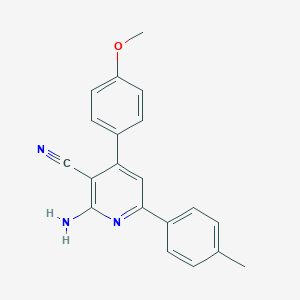![molecular formula C20H14Cl2N2OS B292649 7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B292649.png)
7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that belongs to the class of quinazoline derivatives. It has a wide range of applications in medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, studies have suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways in cells. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been shown to have antimicrobial activity against a range of bacterial and fungal species. In addition, it has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has several advantages and limitations for lab experiments. One of the main advantages is its high yield and purity, which make it suitable for use in various assays and experiments. Another advantage is its wide range of biological activities, which make it a versatile compound for studying various biological processes. However, one limitation of the compound is its potential toxicity, which requires careful handling and disposal. In addition, the compound may have limited solubility in certain solvents, which can affect its suitability for certain experiments.
Direcciones Futuras
There are several future directions for research on 7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Studies could focus on optimizing the compound's structure and improving its pharmacokinetic properties to enhance its efficacy and reduce its toxicity. Another direction is to investigate the compound's mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. This could lead to the development of new drugs that target these pathways. Finally, studies could focus on the compound's potential applications in other fields, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of 7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves the reaction of 2-aminothiophenol with 2,4-dichlorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by recrystallization from a suitable solvent. The yield of the product is typically high, and the purity can be improved by further purification techniques.
Aplicaciones Científicas De Investigación
The compound 7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. The compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections.
Propiedades
Fórmula molecular |
C20H14Cl2N2OS |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
11-(2,4-dichlorophenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C20H14Cl2N2OS/c21-12-6-8-14(16(22)9-12)19-15-7-5-11-3-1-2-4-13(11)18(15)23-20-24(19)17(25)10-26-20/h1-4,6,8-9,19H,5,7,10H2 |
Clave InChI |
IGQXSMIJQWRRTP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=C(C=C(C=C5)Cl)Cl)C(=O)CS4 |
SMILES canónico |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=C(C=C(C=C5)Cl)Cl)C(=O)CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 9-oxo-6-thiophen-2-yl-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292566.png)
![2-[1,1'-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B292567.png)
![2-(2-thienyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292569.png)
![2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292570.png)
![6-(4-Phenylphenyl)-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one](/img/structure/B292571.png)
![1-({5,6-Dimethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292575.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B292576.png)
![ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292577.png)
![ethyl [({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292579.png)
![ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292580.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292582.png)

![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)
![2-({2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292590.png)